molecular formula C16H15NO3 B15065013 tert-Butyl (5-ethynylquinolin-8-yl) carbonate CAS No. 596135-26-1

tert-Butyl (5-ethynylquinolin-8-yl) carbonate

Cat. No.: B15065013
CAS No.: 596135-26-1
M. Wt: 269.29 g/mol
InChI Key: XVBSOZHEVCMLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-ethynylquinolin-8-yl) carbonate is a quinoline derivative featuring a tert-butyl carbonate group at position 8 and an ethynyl substituent at position 5. The tert-butyl carbonate moiety acts as a protective group for hydroxyl functionalities, enhancing stability during synthetic processes. The ethynyl group provides a reactive handle for further functionalization, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in medicinal chemistry and materials science.

Properties

CAS No.

596135-26-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

tert-butyl (5-ethynylquinolin-8-yl) carbonate

InChI

InChI=1S/C16H15NO3/c1-5-11-8-9-13(14-12(11)7-6-10-17-14)19-15(18)20-16(2,3)4/h1,6-10H,2-4H3

InChI Key

XVBSOZHEVCMLGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=C2C(=C(C=C1)C#C)C=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-ethynylquinolin-8-yl) carbonate typically involves the reaction of 5-ethynylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

tert-Butyl (5-ethynylquinolin-8-yl) carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-ethynylquinolin-8-yl) carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-ethynylquinolin-8-yl) carbonate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The quinoline ring can intercalate into DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison

Compound Quinoline Substituents Protecting Group Molecular Formula Molecular Weight (g/mol)
tert-Butyl (5-ethynylquinolin-8-yl) carbonate 5-ethynyl, 8-OCOO-t-Bu tert-Butyl carbonate C₁₅H₁₃NO₃ 259 (calculated)
Compound 9 5,7-dichloro, 2-azidomethyl, 8-OCOO-t-Bu tert-Butyl carbonate C₁₄H₁₆Cl₂N₄O₃ Not reported
Darobactin derivative Complex (acetamido, bromophenyl, amino) tert-Butyl carbamate C₃₂H₃₀BrN₅O₅ 503.2289
  • Substituent Effects: The ethynyl group in the target compound enables click chemistry applications, whereas the azidomethyl group in Compound 9 facilitates azide-alkyne cycloaddition . The tert-butyl carbamate group in the Darobactin derivative offers different deprotection kinetics compared to the carbonate group, influencing synthetic strategies .
Physical and Spectral Properties

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Optical Activity
This compound Not reported Likely organic solvents None (no chiral centers)
Compound 9 Not reported Dichloromethane/methanol Not reported
Darobactin derivative Reported Dichloromethane [α]D = -63.5° (c 0.1, CHCl₃)

Table 3: Spectral Data

Compound IR (cm⁻¹) NMR (δ, ppm) MS (m/z)
This compound Not reported Not reported Not reported
Compound 9 Not reported Not reported Not reported
Darobactin derivative 3280 (N-H), 1740 (C=O), 1650 (C=O) Consistent with literature data 503.2289 (M+H)+
  • Ethynyl vs. Azidomethyl : The ethynyl group’s IR signature (~2100 cm⁻¹ for C≡C) contrasts with the azidomethyl group’s ~2100 cm⁻¹ (N₃) stretch, though neither is explicitly reported in the evidence .
  • Optical Activity : The Darobactin derivative exhibits significant optical rotation due to chiral centers, absent in the achiral target compound .

Biological Activity

Introduction

tert-Butyl (5-ethynylquinolin-8-yl) carbonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 255.29 g/mol

This compound features a quinoline ring system, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, thus exhibiting potential anticancer properties.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains, although further investigations are required to elucidate the exact mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus2000 μg/mLModerate activity
Escherichia coli3000 μg/mLLimited activity
Pseudomonas aeruginosaNot effectiveNo significant inhibition

These findings suggest that while the compound has some antimicrobial potential, its effectiveness varies significantly among different pathogens.

Cytotoxicity Studies

In vitro cytotoxicity tests were conducted on human fibroblast L929 cells to evaluate the safety profile of this compound. The results indicated low cytotoxicity, with a hemolytic activity rate below 2.5%, suggesting a favorable safety profile for further development.

Case Studies and Research Findings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.